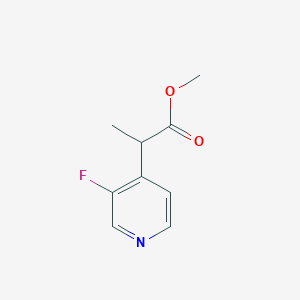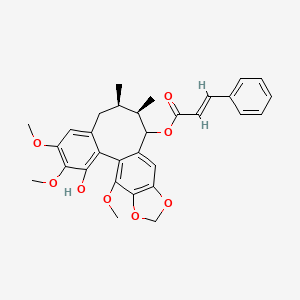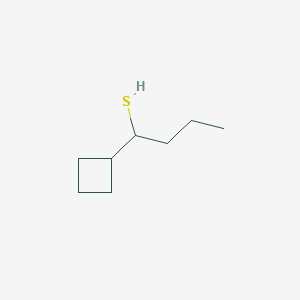
1-Cyclobutylbutane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutylbutane-1-thiol is an organic compound characterized by a cyclobutyl group attached to a butane chain, which is further bonded to a thiol group (-SH). This compound is part of the thiol family, known for their sulfur-containing functional groups. Thiols are often recognized for their distinct and often unpleasant odors, which are reminiscent of garlic or rotten eggs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclobutylbutane-1-thiol can be synthesized through various methods. One common approach involves the reaction of cyclobutylbutane with a sulfur nucleophile. For instance, the reaction of an alkyl halide with sodium hydrosulfide can yield the desired thiol compound . The reaction typically occurs under mild conditions, often in the presence of a polar solvent like ethanol.
Industrial Production Methods: Industrial production of thiols, including this compound, often involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclobutylbutane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using mild oxidizing agents like hydrogen peroxide to form 1-Cyclobutylbutane-1-disulfide.
Reduction: Thiols can be reduced to form corresponding hydrocarbons.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiol derivatives.
Aplicaciones Científicas De Investigación
1-Cyclobutylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules containing sulfur.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutylbutane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and enzymes, potentially altering their function. This reactivity is often exploited in the development of drugs and other therapeutic agents.
Comparación Con Compuestos Similares
1-Cyclobutylbutane-1-thiol can be compared with other thiol-containing compounds, such as:
1-Butanethiol: Similar in structure but lacks the cyclobutyl group, making it less sterically hindered.
Cyclobutylmethanethiol: Contains a cyclobutyl group but differs in the position of the thiol group.
Cyclopentylbutane-1-thiol: Contains a cyclopentyl group instead of a cyclobutyl group, leading to different steric and electronic properties.
Propiedades
Fórmula molecular |
C8H16S |
|---|---|
Peso molecular |
144.28 g/mol |
Nombre IUPAC |
1-cyclobutylbutane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-2-4-8(9)7-5-3-6-7/h7-9H,2-6H2,1H3 |
Clave InChI |
QUPUNLIIRWMCJV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1CCC1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


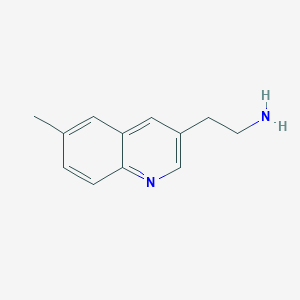
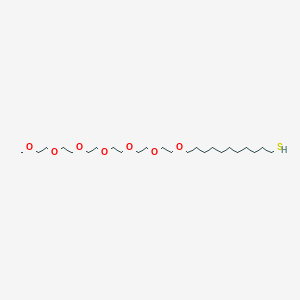
![1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070772.png)
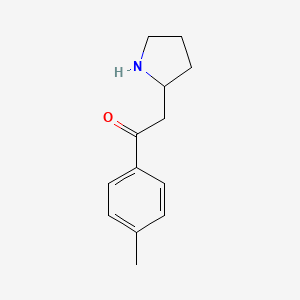
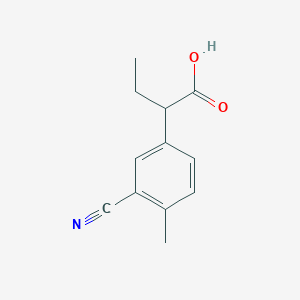

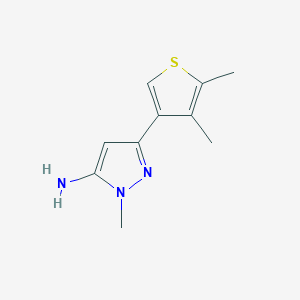

![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13070828.png)


![Ethyl 3-amino-2-benzoyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-4-carboxylate](/img/structure/B13070838.png)
